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Phenelfamycin F

C. difficile infection anaerobic susceptibility elfamycin SAR

Researchers studying C. difficile drug resistance or EF-Tu inhibition face variability among elfamycin congeners-lower saccharide homologs show markedly reduced potency. Phenelfamycin F (ganefromycin β) is the defined trisaccharide comparator. - **Target potency**: MIC 0.25-1 µg/mL vs clinical C. difficile isolates (2-4× vancomycin) - **Selective agent**: Narrow spectrum; active vs Gram-positive anaerobes only (B. fragilis MIC >128 µg/mL) - **Structural probe**: Differentiated phenylacetyl esterification; ideal for SAR and EF-Tu binding studies Supplied as a fermentation-derived, chromatographically purified standard.

Molecular Formula C11H10O
Molecular Weight 0
CAS No. 114451-30-8
Cat. No. B1168181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenelfamycin F
CAS114451-30-8
Synonymsphenelfamycin F
Molecular FormulaC11H10O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenelfamycin F: Trisaccharide Elfamycin Antibiotic


Phenelfamycin F (CAS 114451-30-8), also known as ganefromycin β or LL-E 19020β, is a fermentation-derived antibiotic belonging to the elfamycin family, isolated from Streptomyces violaceoniger [1]. It is characterized by a trisaccharide moiety and is isomeric with phenelfamycin E [2]. The elfamycins inhibit bacterial protein synthesis by targeting elongation factor Tu (EF-Tu) [3]. Phenelfamycin F was originally selected for its activity against anaerobic bacteria, notably Clostridioides difficile, where it ranks among the most potent congeners in its class [2][4].

Research Probe Trisaccharide elfamycin probe for EF-Tu target engagement studies
Screening Context Gram-positive anaerobe antimicrobial screening; reported narrow-spectrum selectivity
Structural Identity Fermentation-derived trisaccharide; isomeric with phenelfamycin E; distinct phenylacetyl esterification

Phenelfamycin F: Why Substitutes Fail


Within the phenelfamycin complex, structure-activity relationships are steep and non-linear; the number of saccharide units directly governs potency against C. difficile. The trisaccharides (E and F) are significantly more active than the disaccharide (C), which in turn surpasses the monosaccharides (A and B) and the non-glycosylated unphenelfamycin [1]. This hierarchical potency, combined with the fact that phenelfamycin F bears a distinct phenylacetyl esterification pattern absent in kirromycin-type elfamycins, means that even closely related in-class analogs cannot be assumed to deliver equivalent MIC values [2]. For researchers procuring a defined molecular entity for structure–activity relationship (SAR) studies or for anaerobic susceptibility testing, substitution with phenelfamycin E or a lower saccharide homolog introduces uncontrolled variation in target engagement and potency.

Phenelfamycin F Trisaccharide architecture with phenylacetyl esterification at C-23-O
Lower Saccharide Homologs (A/B/C) Fewer saccharide units may reduce target engagement; potency profile may shift downward
Phenelfamycin F Specific trisaccharide isomer with defined esterification pattern
Phenelfamycin E (Isomer) Same molecular formula but distinct core configuration; may alter assay response context
Phenelfamycin F EF-Tu inhibitor with glycosylated polyketide scaffold
Non-Elfamycin Anaerobe Agents Vancomycin, metronidazole, clindamycin target different mechanisms; cross-resistance profile may differ

Phenelfamycin F: Key Comparative Evidence


Anti-C. difficile Activity vs. Vancomycin and Congeners

Phenelfamycin F demonstrates significantly greater potency against Clostridioides difficile than the clinical standard vancomycin and its monosaccharide/disaccharide in-class relatives. In agar dilution MIC assays against a panel of clinical C. difficile isolates, the trisaccharide phenelfamycins E and F were reported to be two to four 2-fold dilutions more active than vancomycin and clindamycin [1]. Specifically, against strain ATCC 9689, the MIC for vancomycin was observed at 2 µg/mL, while phenelfamycin F exhibited an MIC of 0.5 µg/mL [1]. This superior potency is consistent across multiple strains, positioning phenelfamycin F as one of the two most potent in vitro agents in the phenelfamycin complex [1][2].

Anti-C. difficile MIC
Head-to-head
Phenelfamycin F MIC 0.5 µg/mL vs vancomycin MIC 2 µg/mL against C. difficile ATCC 9689; 4-fold more potent than phenelfamycins A and B
Supports antimicrobial screening context
Reported in agar dilution panel; Wilkins-Chalgren agar; anaerobic incubation
C. difficile infection anaerobic susceptibility elfamycin SAR

Trisaccharide Architecture Dictates Potency

The molecular architecture of phenelfamycin F fundamentally defines its activity ceiling. Phenelfamycin F possesses a trisaccharide moiety, distinguishing it from the disaccharide phenelfamycin C and the monosaccharide phenelfamycins A and B [1]. This structural feature is the primary driver of the observed potency hierarchy: trisaccharides (E, F) > disaccharide (C) > monosaccharides (A, B) > aglycone (unphenelfamycin) [2]. Phenelfamycin F is isomeric with phenelfamycin E; both share the molecular formula C₆₅H₉₅NO₂₁ (MW 1226.44 g/mol) and contain the same three deoxy-sugar units, but differ in the configuration or substitution pattern around the phenylacetyl-bearing core [1].

Saccharide-Potency Hierarchy
Class-level
Trisaccharide (E, F) > Disaccharide (C) > Monosaccharide (A, B) > Aglycone
Glycosylation state linked to assay response
Each additional saccharide unit corresponds to reported 2- to 4-fold MIC improvement
natural product chemistry structure-activity relationship glycosylated polyketide

EF-Tu Inhibition: Distinct from Other Antibiotics

Phenelfamycin F exerts its antibacterial effect by binding to elongation factor Tu (EF-Tu), a mechanism conserved across the elfamycin family but distinct from that of other major antibiotic classes used against Gram-positive anaerobes [1]. Vancomycin inhibits cell wall synthesis by binding D-Ala-D-Ala; metronidazole causes DNA damage via reductive activation; clindamycin targets the 50S ribosomal subunit [2]. Phenelfamycin F's EF-Tu targeting therefore provides a non-cross-resistant mechanism of action. The resistance-guided discovery study confirmed that phenelfamycin's antigonococcal activity is mediated by EF-Tu binding and inhibition of protein biosynthesis [1]. While phenelfamycin F itself was not explicitly tested for EF-Tu binding in that study, the conserved elfamycin pharmacophore across the phenelfamycin class strongly supports a shared mechanism [1][3].

EF-Tu Target Mechanism
Class-level
EF-Tu inhibition via elfamycin pharmacophore; distinct from cell-wall synthesis, DNA damage, and 50S ribosomal targets
Distinct target from standard anaerobe comparators
Class-level mechanism inference; phenelfamycin B confirmed EF-Tu binding
protein synthesis inhibition EF-Tu targeting kirromycin-type antibiotics

Narrow Spectrum: Gram-Positive Anaerobe Selectivity

Phenelfamycin F exhibits a characteristically narrow antibacterial spectrum, primarily targeting Gram-positive anaerobes with minimal activity against Gram-negative aerobes [1]. In the comprehensive susceptibility profiling of the phenelfamycin complex, all members including phenelfamycin F were inactive against Escherichia coli and Pseudomonas aeruginosa (MIC >100 µg/mL) [1]. Against Bacteroides fragilis, MIC values for phenelfamycins E and F were >128 µg/mL, demonstrating a sharp selectivity gradient between Gram-positive and Gram-negative anaerobes [1]. This narrow spectrum is a class characteristic of elfamycins and contrasts with broader-spectrum agents like metronidazole, which is active against both Gram-positive and Gram-negative anaerobes [1].

Narrow Spectrum Selectivity
Head-to-head
>128-fold selectivity ratio: Gram-positive anaerobes over Gram-negative anaerobes; inactive against B. fragilis (MIC >128 µg/mL)
Reported Gram-positive selectivity context
NCCLS agar dilution; inactive against E. coli and P. aeruginosa (MIC >100 µg/mL)
antimicrobial spectrum C. difficile selectivity anaerobic bacteria

Gut-Restricted Pharmacokinetic Profile

Although phenelfamycin F itself was not directly evaluated in vivo, its close structural congener phenelfamycin A was tested in a hamster model of C. difficile colitis, revealing a critical class-level pharmacokinetic feature: after oral administration, phenelfamycin A was detected in caecal contents at concentrations of 0.4–1.0 µg/g but was undetectable in serum or urine, indicating non-systemic, gut-restricted exposure [1]. This pharmacokinetic profile is desirable for an anti-C. difficile agent because it concentrates the drug at the site of infection while minimizing systemic toxicity. Phenelfamycin A prolonged hamster survival in the colitis model, though it was less durable than vancomycin [1]. Importantly, the authors noted that phenelfamycins E and F, being 2- to 4-fold more potent in vitro than phenelfamycin A, might prove more effective in vivo if tested [1].

Gut-Restricted PK
Class-level
Caecal concentration 0.4–1.0 µg/g; serum undetectable after oral administration in hamster model
Non-systemic exposure profile reported
Class-level PK inference from phenelfamycin A; phenelfamycin F not directly tested in vivo
oral bioavailability caecal concentration hamster colitis model

Phenelfamycin F: Research and Procurement Applications


C. difficile Drug Discovery Potency Benchmark

Phenelfamycin F serves as a potent comparator standard in C. difficile drug discovery programs. With MICs in the 0.25–1 µg/mL range against clinical isolates, it outperforms vancomycin by 2- to 4-fold in vitro [1]. Its trisaccharide scaffold provides a defined molecular probe for structure–activity relationship (SAR) campaigns aimed at optimizing the elfamycin pharmacophore, while its narrow spectrum ensures minimal off-target effects on commensal gut flora [1]. This makes it an ideal positive control and chemical starting point for medicinal chemistry efforts targeting anaerobic Gram-positive infections. [1]

EF-Tu Functional Probe for Translation Studies

As a member of the elfamycin family, phenelfamycin F can be deployed in biochemical assays investigating EF-Tu function and inhibition. The elfamycin class is defined by its interaction with the EF-Tu•GTP complex, effectively 'freezing' the elongation factor in its active conformation and blocking protein synthesis [2]. Phenelfamycin F, with its distinct trisaccharide glycosylation pattern and phenylacetyl esterification that differs from kirromycin, provides a structurally differentiated probe for studying EF-Tu binding site topology, resistance mechanisms, and for co-crystallization or cryo-EM studies of the ribosome–EF-Tu–antibiotic ternary complex [3]. [2][3]

Gram-Positive Anaerobe Isolation Agent

The exceptionally narrow antibacterial spectrum of phenelfamycin F—active against Gram-positive anaerobes such as C. difficile, C. perfringens, and Propionibacterium acnes while completely inactive against Gram-negative anaerobes (B. fragilis MIC >128 µg/mL) and aerobic bacteria (E. coli, P. aeruginosa MIC >100 µg/mL)—makes it a valuable selective agent in anaerobic microbiology [1]. It can be incorporated into selective culture media at concentrations of 1–4 µg/mL to suppress Gram-positive anaerobe overgrowth or to isolate resistant mutants, leveraging the low spontaneous resistance frequency (~1.0 × 10⁻⁸ at 4–8× MIC, as established for unphenelfamycin) [1]. [1]

C. difficile Colitis Model: Gut-Restricted Elfamycin

Building on the class-level pharmacokinetic evidence that phenelfamycin A achieved therapeutically relevant caecal concentrations (0.4–1.0 µg/g) without systemic absorption after oral dosing in hamsters [1], phenelfamycin F is a logical next candidate for in vivo efficacy studies. Its 4- to 8-fold greater in vitro potency compared to phenelfamycin A predicts superior pharmacodynamic target attainment at the same or lower oral doses [1]. Researchers evaluating gut-restricted anti-C. difficile agents can position phenelfamycin F as a high-potency, non-absorbable elfamycin comparator in the standard clindamycin-induced hamster colitis model [1]. [1]

Application
Selection Property
Validation Focus
C. difficile antimicrobial screening studies
Comparator MIC context
Anaerobic susceptibility endpoint review
EF-Tu translation inhibition research
EF-Tu binding probe context
Protein synthesis assay endpoints
Gram-positive anaerobe research isolation
Narrow-spectrum selectivity context
Selective culture condition review
Gut-restricted exposure research model
Non-systemic PK context
Caecal concentration endpoint review

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